4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
Description
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a dimethylaminoethyl side chain
Properties
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-21(2)13-12-20-17-15-10-6-7-11-16(15)22(14-8-4-3-5-9-14)19(24)18(17)23(25)26/h3-11,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZIMSQOYHVRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-nitrobenzoic acid with an appropriate aldehyde to form the quinoline core. This is followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((2-(dimethylamino)ethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The quinoline core can interact with DNA and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinoline
- 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylisoquinoline
- 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylpyridine
Uniqueness
What sets 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one apart from similar compounds is its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, a compound with the molecular formula C19H20N4O3 and CAS number 683797-52-6, has garnered attention for its potential biological activities, particularly in the fields of anti-malarial and anti-cancer research. This article presents a detailed examination of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of aminoquinolines, characterized by a quinoline core substituted with a nitro group and a dimethylaminoethyl side chain. The structural formula is depicted as follows:
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 352.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 683797-52-6 |
Antimalarial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimalarial properties. The compound has been evaluated for its efficacy against various strains of Plasmodium falciparum.
Case Study: Structure-Activity Relationship (SAR)
A study published in Journal of Medicinal Chemistry explored the SAR of similar compounds, demonstrating that modifications to the quinoline scaffold can enhance antiplasmodial activity. For example, compounds with electron-withdrawing groups at specific positions showed improved potency against the Dd2 strain of P. falciparum:
- Compound A (R=NO2): EC50 = 28.6 nM
- Compound B (R=H): EC50 = 41.2 nM
- Compound C (R=F): EC50 = 21.0 nM
The introduction of fluorine atoms significantly increased activity, suggesting that electronic effects play a crucial role in biological efficacy .
Anticancer Activity
In addition to its antimalarial properties, there is emerging evidence supporting the anticancer potential of this compound. Research indicates that it can inhibit the activity of Src family kinases, which are implicated in various cancer types.
The compound has been shown to disrupt the interaction between UNC119 and Src kinases, leading to decreased phosphorylation levels on critical tyrosine residues involved in kinase activation. This was demonstrated through in-cell western assays where a reduction of approximately 40% in Src autophosphorylation at Y419 was observed .
Table 2: Summary of Biological Activities
| Activity Type | Target | Effectiveness (EC50/MIC) |
|---|---|---|
| Antimalarial | P. falciparum Dd2 strain | EC50 = 21.0 - 28.6 nM |
| Anticancer | Src Kinases | Inhibition >40% Y419 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
